molecular formula C21H14ClN3O2 B13769744 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- CAS No. 73283-22-4

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Cat. No.: B13769744
CAS No.: 73283-22-4
M. Wt: 375.8 g/mol
InChI Key: RWUJDTMORFQDIM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a pyridinyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone core.

    Attachment of the Pyridinyl Ethyl Side Chain: This step involves the alkylation of the quinazolinone core with a pyridinyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or side chains are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

    4(3H)-Quinazolinone, 3-(2-chlorophenyl)-: Lacks the pyridinyl ethyl side chain, which may affect its reactivity and applications.

    4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxoethyl)-: Lacks the pyridinyl group, which may influence its biological activity.

Uniqueness

The presence of both the chlorophenyl group and the pyridinyl ethyl side chain in 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

73283-22-4

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one

InChI

InChI=1S/C21H14ClN3O2/c22-16-8-2-4-10-18(16)25-20(12-19(26)14-6-5-11-23-13-14)24-17-9-3-1-7-15(17)21(25)27/h1-11,13H,12H2

InChI Key

RWUJDTMORFQDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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